![molecular formula C19H15N3O2S B2734400 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide CAS No. 847336-74-7](/img/structure/B2734400.png)

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

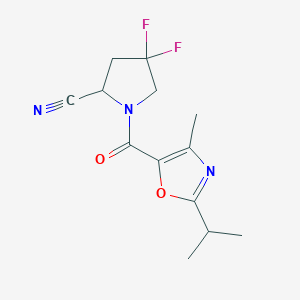

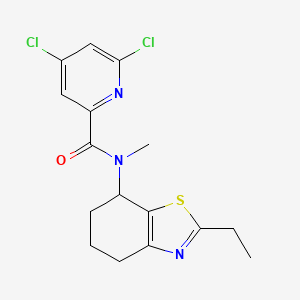

The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide” is a benzofuro[3,2-d]pyrimidine derivative . The molecular formula is C18H13N3O2S, with an average mass of 335.380 Da and a monoisotopic mass of 335.072845 Da .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuro[3,2-d]pyrimidine core with a sulfanyl group attached to the 4-position of the pyrimidine ring and a benzylacetamide group attached to the 2-position .Chemical Reactions Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Physical and Chemical Properties Analysis

The compound has a molecular formula of C18H13N3O2S, an average mass of 335.380 Da, and a monoisotopic mass of 335.072845 Da .Scientific Research Applications

Bioactivity and Pharmaceutical Synthesis

Benzofuro[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide, have been extensively studied for their significant potential in pharmaceutical synthesis. These compounds exhibit a broad spectrum of bioactivities, such as antibacterial, antifungal, anticancer, anti-inflammatory, and inhibitors of platelet aggregation. Their versatility in drug development is attributed to the unique chemical scaffold that allows for the synthesis of a wide range of derivatives with enhanced biological activities. Studies have focused on the design and synthesis of classical and nonclassical derivatives as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, highlighting the importance of the benzofuro[3,2-d]pyrimidine core in medicinal chemistry (Xu Wei-ming, 2010).

Antitumor Activity

Research has demonstrated the efficacy of benzofuro[3,2-d]pyrimidine derivatives in inhibiting tumor growth. Specifically, the variation of the bridge linking the heterocyclic ring to the p-aminobenzoyl-L-glutamate portions of these compounds has shown to significantly impact their antitumor and antifolate activity. These studies provide insights into the design of new compounds with potential antitumor properties, laying the groundwork for further exploration in cancer treatment. The synthesis of these compounds involves sophisticated chemical reactions, with the aim of achieving potent inhibitory activity against various cancer cell lines, making them valuable in the development of new anticancer therapies (Gangjee et al., 1995).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Some benzofuro[3,2-d]pyrimidine derivatives have been designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting two critical enzymes in the folate pathway, which is a validated approach in cancer chemotherapy. This dual inhibition mechanism enhances the compound's efficacy as an antitumor agent, offering a promising strategy for the development of novel anticancer drugs. The structural design of these compounds allows for significant inhibitory activity against both TS and DHFR, making them highly effective in inhibiting the growth of tumor cells in culture (Gangjee et al., 2000).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of structurally similar compounds. For instance, pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Further studies could also investigate the compound’s potential applications in medicinal chemistry, given its interesting molecular structure.

Properties

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-25-19-18-17(21-12-22-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPBSZUXEWBSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)

![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)

![1-(2,4-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2734332.png)

![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![2-Chloro-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2734336.png)

![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)